molecular formula C9H16O B2411385 2-Ethyl-4-methylcyclohexan-1-one CAS No. 115684-76-9

2-Ethyl-4-methylcyclohexan-1-one

Cat. No.: B2411385
CAS No.: 115684-76-9
M. Wt: 140.226
InChI Key: JLDKNBCKXFZIQO-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylcyclohexan-1-one is an organic compound with the molecular formula C9H16O It is a cyclohexanone derivative, characterized by the presence of an ethyl group at the second position and a methyl group at the fourth position on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylcyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone. For instance, cyclohexanone can be reacted with ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide to introduce the ethyl and methyl groups at the desired positions on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of corresponding unsaturated precursors or the use of organometallic reagents to achieve the desired substitution pattern on the cyclohexane ring. The specific conditions, such as temperature, pressure, and choice of catalyst, can vary depending on the scale and desired purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylcyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted cyclohexanones depending on the nucleophile used

Scientific Research Applications

2-Ethyl-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed transformations and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of bioactive compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Ethyl-4-methylcyclohexan-1-one exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound’s carbonyl group is targeted by oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, the carbonyl group is reduced to an alcohol by reducing agents. The molecular targets and pathways involved in these reactions are primarily the functional groups present on the cyclohexane ring.

Comparison with Similar Compounds

2-Ethyl-4-methylcyclohexan-1-one can be compared with other cyclohexanone derivatives, such as:

    2-Methylcyclohexanone: Similar in structure but lacks the ethyl group at the second position.

    4-Methylcyclohexanone: Similar in structure but lacks the ethyl group at the second position.

    2-Ethylcyclohexanone: Similar in structure but lacks the methyl group at the fourth position.

The uniqueness of this compound lies in the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and physical properties.

Properties

IUPAC Name

2-ethyl-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-8-6-7(2)4-5-9(8)10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDKNBCKXFZIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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